1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene
Overview
Description
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene is an organic compound with the molecular formula C8H10OS. It is also known by other names such as Anisole, o-(methylthio)- and o-Methoxyphenyl methyl sulfide . This compound is characterized by the presence of a methoxy group, a methylthio group, and a nitro group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene typically involves the nitration of 1-methoxy-2-(methylthio)benzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group into the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve large-scale nitration reactions under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
Anisole: Lacks the nitro and methylthio groups.
1-Methoxy-2-methylthiobenzene: Lacks the nitro group.
2-Methoxythiophenol, S-methyl-: Similar structure but different functional groups.
Uniqueness
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene is unique due to the presence of all three functional groups (methoxy, methylthio, and nitro) on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
1-Methoxy-2-(methylsulfanyl)-4-nitrobenzene is an aromatic compound notable for its distinct functional groups: a methoxy group, a methylsulfanyl group, and a nitro group attached to a benzene ring. This unique structure influences its chemical reactivity and potential biological activity. The compound has garnered attention for its pharmacological properties, though specific studies detailing its biological mechanisms remain limited.
- Molecular Formula : C₉H₁₁N₃O₂S
- Molecular Weight : Approximately 231.23 g/mol
- Appearance : Yellowish hue, soluble in organic solvents
The presence of both the methoxy and methylsulfanyl groups alongside the nitro substituent allows for diverse interactions that could be valuable in synthetic and biological contexts.
Biological Activity Overview
Research into the biological activity of this compound has indicated potential effects on various biological pathways. While specific mechanisms are not well-documented, compounds with similar structures have been studied for their pharmacological effects, including:
- Antimicrobial Activity : Some related compounds have shown efficacy against bacterial strains, suggesting that this compound may possess similar properties.
- Antioxidant Properties : The nitro group can contribute to antioxidant activity, which may protect cells from oxidative stress.
- Enzyme Interaction : The compound might interact with key enzymes involved in metabolic pathways, potentially influencing their activity.
Case Studies and Research Findings
While direct studies on this compound are scarce, research on structurally similar compounds provides insight into its potential biological activities. For instance:
- Antimicrobial Studies : Research has shown that nitro-substituted aromatic compounds can inhibit bacterial growth. A study found that derivatives with similar structures exhibited significant antibacterial activity against common pathogens.
- Enzyme Inhibition : Nitro compounds are known to affect various enzymes, including cytochrome P450 enzymes. These interactions can alter drug metabolism and efficacy, which is critical in pharmacology.
- Antioxidant Activity : Compounds with methoxy and nitro groups have demonstrated antioxidant properties in vitro, suggesting that this compound may also exhibit this activity.
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Notable Features |
---|---|---|
1-Methoxy-4-nitrobenzene | C₈H₉N₃O₂ | Lacks the methylsulfanyl group |
2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene | C₉H₉N₃O₃S | Contains a sulfonyl instead of sulfanyl |
1-Methoxy-2-methyl-4-nitrobenzene | C₉H₁₁N₂O₂ | Contains an additional methyl group |
This table illustrates how structural variations can influence biological activity and reactivity.
Properties
IUPAC Name |
1-methoxy-2-methylsulfanyl-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c1-12-7-4-3-6(9(10)11)5-8(7)13-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCCWGJSBIYKYLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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